molecular formula C13H13NO4 B2803383 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid CAS No. 96296-38-7

3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid

Cat. No. B2803383
CAS RN: 96296-38-7
M. Wt: 247.25
InChI Key: KQSJKIFUOUFTQO-UHFFFAOYSA-N
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Description

3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid, also known as Indoxyl Carboxylic Acid (ICA), is a heterocyclic compound with a wide range of applications in the field of scientific research. It is a derivative of indole, an aromatic heterocyclic compound with a five-membered ring structure containing a nitrogen atom, and is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. ICA has been found to be useful in the synthesis of a variety of compounds, including indole derivatives, indolizines, indolones, and indolines. ICA is also used in the synthesis of other compounds, such as indolizines, indolones, and indolines.

Scientific Research Applications

Synthesis and Chemical Transformations

3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid serves as a versatile precursor in the synthesis of complex heterocyclic compounds. For instance, it is used in the synthesis of pyrimido[4,5-b]indoles and diethyl 4-hydroxyquinoline-2,3-dicarboxylate through intramolecular cyclizations. These processes involve the formation of key substrates featuring acyl azide and isocyanate functionalities, leading to the target ring systems after thermal treatment (Kaptı, Dengiz, & Balcı, 2016). Additionally, it has been utilized in the synthesis of novel indole-benzimidazole derivatives, demonstrating its utility in creating bioactive compounds (Wang, Liu, Xu, Jiang, & Kang, 2016).

Photophysical Properties

The photophysical behavior of derivatives of 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid has been studied, revealing unique properties such as reverse solvatochromism, high quantum yield, and potential applications in labeling agents, bio- or analytical sensors, and optoelectronic devices. This indicates its significance in developing new materials for technological applications (Bozkurt & Doğan, 2018).

Electrochemiluminescence and Coordination Chemistry

3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid and its derivatives have been investigated for their role in generating highly intense electrochemiluminescence (ECL) when used as ligands in transition metal complexes. This research opens up new avenues for its application in sensing and imaging technologies (Feng, Ma, Zhang, Li, & Zhao, 2016).

Medicinal Chemistry

In medicinal chemistry, this compound has been a key intermediate in the discovery and development of novel pharmaceutical agents. For example, its derivatives have been explored as selective CysLT1 antagonists, highlighting its potential in drug development for treating conditions mediated by cysteinyl leukotrienes (Chen, Yang, Wang, Xie, & Nan, 2016).

Mechanism of Action

Target of Action

The primary targets of 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid are currently unknown. This compound is structurally similar to other indole derivatives, which have been found to interact with various biological targets . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. Generally, indole derivatives can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding . The exact interaction would depend on the specific target and the compound’s chemical structure.

Biochemical Pathways

Indole derivatives can influence a variety of biochemical pathways depending on their targets

Pharmacokinetics

The compound’s ethoxy and carboxylic acid groups could potentially influence its solubility and permeability, affecting its absorption and distribution . The compound’s metabolism and excretion would likely involve enzymatic transformations and renal or hepatic clearance, respectively .

Result of Action

The molecular and cellular effects of 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid’s action are currently unknown. The effects would depend on the compound’s specific targets and the changes induced by its interaction with these targets .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and its ability to interact with its targets. The presence of other molecules could lead to competitive or noncompetitive inhibition .

properties

IUPAC Name

3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-2-18-11(15)7-9-8-5-3-4-6-10(8)14-12(9)13(16)17/h3-6,14H,2,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSJKIFUOUFTQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(NC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid

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